N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is an organic compound that finds its application in various fields of chemistry and biology. Its complex structure and unique functional groups make it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide generally involves multiple reaction steps:
Initial Step: : The synthesis starts with the reaction of ethyl-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzylamine.
Formation of Intermediate: : This reaction yields an intermediate that undergoes further reaction with ethyl acetate under controlled conditions.
Final Step: : The intermediate is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final compound in pure form.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. Catalysts may be used to optimize yield and reduce reaction times. Automated systems would ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized using agents like potassium permanganate.
Reduction: : It can be reduced with hydrogen in the presence of a palladium catalyst.
Substitution: : It can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic medium, moderate temperature.
Reduction: : Hydrogen gas, palladium catalyst, room temperature.
Substitution: : Halogenated solvents, nucleophiles like amines or thiols, ambient temperature.
Major Products
Oxidation Products: : Formation of corresponding carboxylic acids or ketones.
Reduction Products: : Formation of amines or alcohols depending on the extent of reduction.
Substitution Products: : Varied, depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has diverse applications:
In Chemistry: : Used as a starting material for synthesizing complex organic molecules.
In Biology: : Explored for its potential as a ligand in binding studies.
In Medicine: : Investigated for its potential therapeutic effects.
In Industry: : Used in the synthesis of novel materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. Its unique structure allows it to fit into specific binding sites, altering the activity of the target molecule and modulating biological pathways.
Comparison with Similar Compounds
When compared to other similar compounds, N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of functional groups and overall structure. Other similar compounds include:
N-benzyl-2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)acetamide
N-benzyl-2-(5-methoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
These compounds differ in their substituents, which can significantly impact their reactivity and biological activity.
This detailed breakdown should give you a comprehensive understanding of this compound. Now, where would you apply this knowledge?
Properties
IUPAC Name |
N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-4-15-12-23-19-17(18(15)29-5-2)20(27)25(21(28)24(19)3)13-16(26)22-11-14-9-7-6-8-10-14/h6-10,12H,4-5,11,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSUJOLOQBJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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